molecular formula C15H16N2S B6151133 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole CAS No. 940725-66-6

6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole

Cat. No.: B6151133
CAS No.: 940725-66-6
M. Wt: 256.4
InChI Key:
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Description

6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring and substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2,3-dimethylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

940725-66-6

Molecular Formula

C15H16N2S

Molecular Weight

256.4

Purity

95

Origin of Product

United States

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